2-(Trifluoromethylsulfonyl)chlorobenzene
Overview
Description
2-(Trifluoromethylsulfonyl)chlorobenzene is an organic compound with the molecular formula C7H4ClF3O2S. It is characterized by the presence of a trifluoromethylsulfonyl group attached to a chlorobenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylsulfonyl)chlorobenzene typically involves the introduction of a trifluoromethylsulfonyl group to a chlorobenzene ring. One common method is the reaction of chlorobenzene with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethylsulfonyl)chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in solvents such as methanol or ethanol.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
Nucleophilic Substitution: Products include substituted benzene derivatives where the chlorine atom is replaced by the nucleophile.
Electrophilic Aromatic Substitution: Products include nitro or sulfonyl derivatives of the original compound.
Scientific Research Applications
2-(Trifluoromethylsulfonyl)chlorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethylsulfonyl)chlorobenzene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethylsulfonyl group. This group is highly electron-withdrawing, making the compound reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
2-(Trifluoromethylsulfonyl)chlorobenzene can be compared with other compounds containing trifluoromethylsulfonyl groups, such as:
- Bis(trifluoromethylsulfonyl)imide (TFSI)
- Trifluoromethanesulfonate (triflate, TF)
- Bis(fluorosulfonyl)imide (FSI)
- Bis(pentafluoroethylsulfonyl)imide (BETI)
These compounds share similar electron-withdrawing properties but differ in their specific chemical structures and reactivities.
Properties
IUPAC Name |
1-chloro-2-(trifluoromethylsulfonyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2S/c8-5-3-1-2-4-6(5)14(12,13)7(9,10)11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTJSAXMAMTBNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402041 | |
Record name | 1-chloro-2-trifluoromethanesulfonyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
382-70-7 | |
Record name | 1-Chloro-2-[(trifluoromethyl)sulfonyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=382-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-chloro-2-trifluoromethanesulfonyl-benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60402041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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